molecular formula C23H25N3O4S B2884638 1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1704648-75-8

1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2884638
CAS No.: 1704648-75-8
M. Wt: 439.53
InChI Key: JTEXMEQQJSOYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a structurally complex molecule featuring a piperidine core substituted with a sulfonyl-linked phenyl-ethanone group and a 1,2,4-oxadiazole ring bearing an o-tolyl substituent. The o-tolyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to unsubstituted aryl analogs.

Properties

IUPAC Name

1-[3-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-7-3-4-11-21(16)23-24-22(30-25-23)13-18-8-6-12-26(15-18)31(28,29)20-10-5-9-19(14-20)17(2)27/h3-5,7,9-11,14,18H,6,8,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXMEQQJSOYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that incorporates an oxadiazole moiety, a piperidine ring, and a sulfonamide group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The oxadiazole ring is known for its diverse biological properties, making it a valuable scaffold in drug design.

Chemical Structure

The compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities. This section summarizes findings related to the antimicrobial and anticancer properties of similar compounds.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives. For instance:

  • Antibacterial Efficacy : Compounds with oxadiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives with piperidine moieties exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways. For example, certain oxadiazole derivatives were found to inhibit mycobacterial enoyl reductase (InhA), disrupting fatty acid biosynthesis .
CompoundTarget BacteriaActivity
1Staphylococcus aureusIC50 = 10 µM
2Escherichia coliIC50 = 20 µM
3Bacillus cereusIC50 = 15 µM

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been extensively studied:

  • Cytotoxicity : Research indicates that several oxadiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a series of oxadiazoles were tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
CompoundCancer Cell LineIC50 (µM)
5dHUH710.1
5eMCF715.0
5fHCT11612.5

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

  • Dhumal et al. (2016) : This study synthesized novel oxadiazole compounds and evaluated their antibacterial and anticancer activities. The most potent derivative showed significant inhibition against Mycobacterium bovis and demonstrated cytotoxicity against liver carcinoma cell lines .
  • Paruch et al. (2020) : This research focused on the synthesis of piperidine-substituted oxadiazoles and their enhanced antibacterial properties compared to conventional antibiotics like vancomycin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on heterocyclic systems, sulfonyl/piperidine motifs, and reported biological activities.

Heterocyclic Core Variations

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (): These compounds replace the oxadiazole ring with a tetrazole. The tetrazole’s electron-rich nature and hydrogen-bonding capacity contrast with the oxadiazole’s bioisosteric mimicry of ester groups. For instance, derivatives 22–28 () were synthesized via sequential azide cyclization and piperidine substitution.
  • Triazole- and Thiazolo-triazole Derivatives (): The compound 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () features a triazole-thioether linkage instead of oxadiazole. The sulfur atom in the thioether may improve solubility but reduce metabolic stability compared to oxadiazole. Similarly, 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone () incorporates a fused thiazole-triazole system, which could enhance π-π stacking interactions in biological targets .

Sulfonyl and Piperidine/Piperazine Motifs

  • 4-Substituted Phenylsulfonyl Piperazines ():
    Compounds such as 7a–x () utilize a piperazine sulfonyl group linked to tetrazole-thiols. Piperazine’s higher basicity compared to piperidine may alter pharmacokinetics (e.g., solubility, plasma protein binding). The sulfonyl group’s para-substitution on the phenyl ring in these derivatives is critical for antiproliferative activity, suggesting that the target compound’s meta-substituted sulfonyl-phenyl group might influence target selectivity .

  • The ethanone moiety in this compound aligns with the target’s ketone group, which is often critical for hydrogen-bond acceptor interactions .

Substituent Effects

  • o-Tolyl vs. Other Aryl Groups:
    The o-tolyl group in the target compound’s oxadiazole ring increases lipophilicity compared to unsubstituted phenyl (e.g., ’s aryl-tetrazoles) or fluorophenyl groups (e.g., ’s difluorophenyl). This substitution may improve blood-brain barrier penetration but could also elevate cytochrome P450-mediated metabolism risks .

  • Ethyl vs. The target compound’s methylene bridge between piperidine and oxadiazole may similarly balance flexibility and rigidity .

Comparative Data Table

Compound Class Key Structural Features Molecular Formula (Example) Reported Activity/Properties Reference
Target Compound Piperidine-sulfonyl-phenyl-ethanone + o-tolyl-oxadiazole Not explicitly provided Inferred: Potential kinase inhibition -
Tetrazole-piperidine ethanones Tetrazole + piperidine C₁₄H₁₆N₆O (e.g., compound 22) Synthetic methodology described
Triazole-thio-sulfonyl phenyl Triazole-thio + sulfonyl-phenyl C₂₃H₁₆F₂N₃O₃S Antifungal/antibacterial screening
Pyrazole-sulfonyl ethanones Pyrazole + phenylsulfonyl C₂₃H₂₀N₂O₃S Crystallographic characterization
Thiazolo-triazole sulfanyl ethanone Fused thiazole-triazole + phenylsulfanyl C₁₃H₁₂N₄OS₂ Not explicitly reported

Key Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving haloacetyl intermediates and nucleophilic substitution with piperidine. However, the oxadiazole formation would require nitrile oxide cycloaddition or amidoxime dehydration .
  • Bioactivity Predictions: The sulfonyl group’s meta-substitution may reduce steric clashes in enzyme active sites compared to para-substituted analogs (). The oxadiazole’s bioisosteric properties could mimic carboxylic acid derivatives, enhancing target affinity while resisting esterase hydrolysis .
  • Limitations: Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further experimental validation.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves:

  • Step 1: Formation of the oxadiazole core via cyclization of precursors (e.g., nitrile oxides with carboxylic acid derivatives) under reflux conditions .
  • Step 2: Introduction of the piperidine-sulfonyl-phenyl moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous solvents (e.g., DMF or DCM) .
  • Step 3: Final purification via recrystallization (ethanol/chloroform mixtures) or column chromatography .
    Intermediates are characterized using NMR (for bond connectivity), HPLC (purity assessment), and IR spectroscopy (functional group verification) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., o-tolyl methyl group at ~2.3 ppm) and confirms sulfonyl and ethanone carbonyl signals .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. How can researchers design preliminary assays to explore biological activity?

  • In vitro screens : Test against enzyme targets (e.g., kinases or GPCRs) using fluorescence-based assays.
  • Cellular assays : Assess cytotoxicity (via MTT or resazurin assays) in cancer or microbial cell lines .
  • Structure-guided design : Leverage the oxadiazole moiety’s π-π stacking potential for target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step?

  • Catalyst screening : Evaluate Pd or Cu catalysts for Suzuki-Miyaura coupling of the sulfonyl-phenyl group .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMSO) to enhance reaction efficiency .
  • Temperature control : Use microwave-assisted synthesis to reduce side reactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected carbonyl shifts)?

  • Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangements .
  • Computational modeling : Compare experimental IR/NMR data with DFT-predicted spectra .
  • Isotopic labeling : Use 13C-labeled intermediates to trace signal origins .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Modify the o-tolyl group (e.g., replace with p-fluorophenyl) to assess electronic effects on bioactivity .
  • Scaffold hopping : Replace the oxadiazole ring with triazole or isoxazole analogs to evaluate ring-specific interactions .
  • Pharmacophore mapping : Use docking simulations to identify critical binding motifs (e.g., sulfonyl group’s role in hydrogen bonding) .

Q. What are the challenges in scaling up the synthesis, and how are they mitigated?

  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for large-scale separations .
  • Thermal instability : Optimize reflux conditions to prevent oxadiazole decomposition .
  • Byproduct formation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Methodological Considerations

Q. How should researchers analyze conflicting biological activity data across assays?

  • Dose-response curves : Compare IC50/EC50 values across assays to identify assay-specific artifacts .
  • Off-target profiling : Use proteome-wide screens (e.g., thermal shift assays) to detect unintended interactions .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to distinguish signal from noise .

Q. What advanced techniques elucidate the sulfonyl group’s role in reactivity?

  • Kinetic isotope effects (KIE) : Study deuterated analogs to probe hydrogen-bonding transitions .
  • Electrochemical analysis : Use cyclic voltammetry to assess sulfonyl redox behavior .
  • Cryo-EM : Visualize sulfonyl interactions in enzyme complexes at near-atomic resolution .

Q. How can computational tools enhance experimental design for derivatives?

  • Molecular dynamics (MD) : Simulate ligand-receptor binding stability over time .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
  • Retrosynthetic software : Leverage AI platforms (e.g., ASKCOS) to propose novel synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.